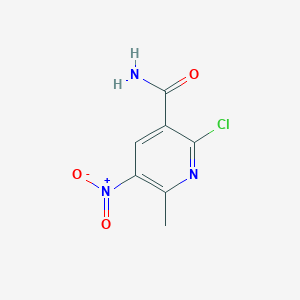phosphanium chloride CAS No. 60896-14-2](/img/structure/B14600077.png)
[(Naphthalen-1-yl)ethynyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalen-1-yl)ethynylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields of chemistry, including catalysis and organic synthesis. The structure of (Naphthalen-1-yl)ethynylphosphanium chloride consists of a naphthalene ring attached to an ethynyl group, which is further connected to a triphenylphosphonium moiety, with a chloride ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with a naphthyl-substituted acetylene derivative. One common method includes the use of a rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The reaction conditions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production of (Naphthalen-1-yl)ethynylphosphanium chloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalen-1-yl)ethynylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonium derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Naphthalen-1-yl)ethynylphosphanium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Naphthalen-1-yl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride: Similar structure but with a methyl group instead of an ethynyl group.
Triphenylphosphine: Lacks the naphthalene and ethynyl groups, but shares the triphenylphosphonium core.
(Naphthalen-1-yl)phosphines: Similar naphthalene substitution but without the ethynyl and triphenylphosphonium components.
Uniqueness
(Naphthalen-1-yl)ethynylphosphanium chloride is unique due to its combination of a naphthalene ring, ethynyl group, and triphenylphosphonium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
60896-14-2 |
|---|---|
Molekularformel |
C30H22ClP |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-naphthalen-1-ylethynyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H22P.ClH/c1-4-16-27(17-5-1)31(28-18-6-2-7-19-28,29-20-8-3-9-21-29)24-23-26-15-12-14-25-13-10-11-22-30(25)26;/h1-22H;1H/q+1;/p-1 |
InChI-Schlüssel |
LROWYUHBNJEAKC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)




